[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol chemical properties and structure elucidation
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol chemical properties and structure elucidation
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2][3] Their versatile biological activities include antimicrobial, antiviral, anticancer, and antihypertensive properties.[4] The specific compound, [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol, combines the rigid, aromatic benzimidazole nucleus with a flexible phenoxypropyl side chain and a reactive hydroxymethyl group. This unique combination of functional groups suggests potential for further chemical modification and diverse biological applications.
This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic pathway, and a detailed strategy for the structural elucidation of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol. It is intended for researchers and professionals in drug discovery and organic synthesis, offering insights into the rationale behind the described experimental choices.
Predicted Chemical Properties
The chemical behavior of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is dictated by its constituent parts: the benzimidazole ring, the phenoxypropyl chain, and the methanol group.
| Property | Prediction and Rationale |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| Solubility | Benzimidazoles with N-substituents are generally more soluble in organic solvents than their N-H counterparts.[5] The presence of the phenoxypropyl group increases non-polar character, suggesting good solubility in solvents like dichloromethane, chloroform, and ethyl acetate. The hydroxyl group may impart some solubility in polar protic solvents like methanol and ethanol. Solubility in aqueous media is expected to be low but may increase in acidic solutions due to the basicity of the imidazole nitrogen.[6] |
| Basicity (pKa) | The benzimidazole ring is weakly basic due to the pyridine-like nitrogen at the 3-position.[7] The pKa of the conjugate acid is typically around 5.5.[7] This allows for the formation of salts with strong acids. |
| Reactivity | The primary alcohol at the 2-position is a key site for reactivity, susceptible to oxidation to an aldehyde or carboxylic acid, and esterification or etherification. The aromatic rings (both benzene and phenoxy) can undergo electrophilic substitution, although the conditions would need to be carefully controlled to avoid side reactions. |
Proposed Synthesis Pathway
The synthesis of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol can be logically approached through a two-step process starting from commercially available reagents. This method involves the initial formation of the benzimidazole core followed by N-alkylation.
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
The Phillips-Ladenburg condensation is a classic and reliable method for synthesizing 2-substituted benzimidazoles.[8] In this step, o-phenylenediamine is condensed with glycolic acid.
Reaction: o-phenylenediamine + Glycolic Acid → (1H-benzimidazol-2-yl)methanol
Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq) in 4N hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated ammonium hydroxide solution until a precipitate forms (pH ~7-8).
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield pure (1H-benzimidazol-2-yl)methanol.
Step 2: N-Alkylation to Yield [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
The second step involves the N-alkylation of the synthesized (1H-benzimidazol-2-yl)methanol with a suitable phenoxypropyl halide.[7]
Reaction: (1H-benzimidazol-2-yl)methanol + 1-bromo-3-phenoxypropane → [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
Protocol:
-
To a solution of (1H-benzimidazol-2-yl)methanol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to deprotonate the benzimidazole nitrogen.
-
Add 1-bromo-3-phenoxypropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the final compound.
Causality in Experimental Choices:
-
Step 1: Using an acidic medium like 4N HCl is crucial for the condensation as it protonates the carbonyl group of glycolic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of o-phenylenediamine.
-
Step 2: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and the intermediate salt, while not interfering with the nucleophilic substitution (SN2) reaction. Potassium carbonate is a mild base, sufficient to deprotonate the relatively acidic N-H of the benzimidazole without causing side reactions like deprotonation of the methanol group.
Structural Elucidation Strategy
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. This involves a combination of mass spectrometry and various spectroscopic methods.
Caption: Workflow for Synthesis and Structural Elucidation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and gain insights into the fragmentation pattern, which supports the proposed structure.
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
Expected Results:
-
Molecular Ion Peak: A prominent peak should be observed at m/z = 283.35, corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from High-Resolution Mass Spectrometry (HRMS) should match the calculated exact mass of C₁₇H₁₉N₂O₂⁺.
-
Fragmentation: Benzimidazole derivatives often exhibit characteristic fragmentation patterns.[9][10][11] Key expected fragments could arise from the cleavage of the propyl chain, such as the loss of the phenoxy group or the entire phenoxypropyl chain.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Scan in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-CH₂OH) | [12] |
| 3100 - 3000 | C-H stretch | Aromatic rings | [13] |
| 2960 - 2850 | C-H stretch | Aliphatic (propyl chain) | [13] |
| 1620 - 1580 | C=N and C=C stretch | Benzimidazole ring | [14] |
| 1500 - 1450 | C=C stretch | Aromatic rings | [13] |
| 1240 (strong) | C-O-C stretch | Aryl-alkyl ether | [12] |
| 1050 (strong) | C-O stretch | Primary alcohol | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a detailed map of the carbon and proton skeleton, confirming the connectivity of all atoms in the molecule. NMR is the most powerful tool for unambiguous structure elucidation of organic compounds.[15][16][17][18]
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[17]
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[19][20]
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | m | 2H | H-4, H-7 (Benzimidazole) | Protons on the benzene part of the benzimidazole ring.[7] |
| ~7.30 | m | 4H | H-5, H-6 (Benzimidazole) & H-2', H-6' (Phenoxy) | Overlapping signals from benzimidazole and phenoxy rings. |
| ~6.95 | m | 3H | H-3', H-4', H-5' (Phenoxy) | Protons of the phenoxy group, shifted upfield due to oxygen's electron-donating effect. |
| ~5.50 | t | 1H | -OH | The hydroxyl proton signal, which is exchangeable with D₂O. Its multiplicity can vary. |
| ~4.70 | s | 2H | -CH ₂-OH | Singlet for the methylene group attached to the hydroxyl and the C2 of the benzimidazole. |
| ~4.40 | t | 2H | N-CH ₂-CH₂- | Triplet for the methylene group attached to the benzimidazole nitrogen. |
| ~4.00 | t | 2H | -CH₂-O -Ph | Triplet for the methylene group attached to the phenoxy oxygen. |
| ~2.20 | p | 2H | -CH₂-CH ₂-CH₂- | Pentet/multiplet for the central methylene group of the propyl chain. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-1' (Phenoxy) | Aromatic carbon attached to oxygen. |
| ~152.0 | C-2 (Benzimidazole) | Carbon at the 2-position of the benzimidazole, deshielded by two nitrogens.[21] |
| ~143.0, ~135.0 | C-3a, C-7a (Benzimidazole) | Quaternary carbons at the ring fusion.[7] |
| ~130.0 | C-3', C-5' (Phenoxy) | Aromatic CH carbons of the phenoxy group. |
| ~122.0 | C-5, C-6 (Benzimidazole) | Aromatic CH carbons of the benzimidazole ring.[7] |
| ~121.0 | C-4' (Phenoxy) | Aromatic CH carbon of the phenoxy group. |
| ~115.0 | C-4, C-7 (Benzimidazole) & C-2', C-6' (Phenoxy) | Aromatic CH carbons.[7] |
| ~66.0 | -CH₂-O -Ph | Aliphatic carbon attached to the phenoxy oxygen. |
| ~55.0 | -C H₂-OH | Aliphatic carbon of the hydroxymethyl group. |
| ~43.0 | N-C H₂-CH₂- | Aliphatic carbon attached to the benzimidazole nitrogen. |
| ~29.0 | -CH₂-C H₂-CH₂- | Central aliphatic carbon of the propyl chain. |
Self-Validating System: The structural elucidation process is inherently self-validating. The molecular formula derived from the exact mass in HRMS must be consistent with the empirical formula from elemental analysis. Furthermore, the number and types of protons and carbons observed in the NMR spectra must directly correspond to this molecular formula. Finally, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) will confirm the connectivity between adjacent protons and directly bonded carbon-proton pairs, leaving no ambiguity in the final structural assignment.[16][18]
Conclusion
The structural characterization of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is achieved through a systematic and integrated analytical approach. The proposed two-step synthesis provides a reliable route to obtain the target molecule. Subsequent analysis by mass spectrometry, FT-IR, and extensive NMR spectroscopy allows for the complete and unambiguous determination of its chemical structure. The insights provided in this guide serve as a robust framework for the synthesis and characterization of this and other complex benzimidazole derivatives, facilitating further research into their potential applications.
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